molecular formula C27H46O2 B121490 (22S)-22-hydroxycholesterol CAS No. 22348-64-7

(22S)-22-hydroxycholesterol

Cat. No. B121490
CAS RN: 22348-64-7
M. Wt: 402.7 g/mol
InChI Key: RZPAXNJLEKLXNO-QUOSNDFLSA-N
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Description

(22S)-22-hydroxycholesterol is a specific isomer of hydroxylated cholesterol. The designation (22S) refers to the stereochemistry of the hydroxyl group at the 22nd carbon of the cholesterol backbone, indicating that it is in the "S" configuration. Cholesterol is a fundamental component of cell membranes and a precursor to steroid hormones. The hydroxylation at the 22nd position is a modification that can occur during cholesterol metabolism.

Synthesis Analysis

The synthesis of (22S)-22-hydroxycholesterol has been explored in the context of studying its role in cholesterol metabolism. In one study, tritiated (22S)-22-hydroxycholesterol was prepared to investigate its transformation by adrenal acetone-dried powder preparations from various species, including guinea pigs, cattle, and humans . However, this study found no significant conversion of cholesterol to (22S)-22-hydroxycholesterol, suggesting that it may not be a major intermediate in the biodegradation of cholesterol to pregnenolone .

Molecular Structure Analysis

The molecular structure of (22S)-22-hydroxycholesterol is characterized by the presence of a hydroxyl group at the 22nd carbon in the steroid nucleus. The "S" configuration of this hydroxyl group distinguishes it from its "R" counterpart. The precise stereochemistry is crucial for the biological activity and metabolism of steroid molecules.

Chemical Reactions Analysis

In terms of chemical reactions, (22S)-22-hydroxycholesterol does not appear to be a significant intermediate in the conversion of cholesterol to pregnenolone. A study using an adrenocortical preparation showed that the isolated (22R)-22-hydroxycholesterol underwent a direct replacement of the hydrogen at the hydroxylated position, while (22S)-22-hydroxycholesterol was not found to be an important metabolite in this process . This suggests that the (22S) isomer may not participate extensively in the enzymatic transformations leading to steroid hormone synthesis.

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Effects on Lipid and Glucose Metabolism

(Hessvik et al., 2012) investigated the effects of 22(S)-hydroxycholesterol (22(S)-HC) on lipid and glucose metabolism in human-derived cells. The study demonstrated cell-type specific effects, where 22(S)-HC reduced lipogenesis and lipid accumulation in myotubes and hepatocytes, suggesting potential applications in treating type 2 diabetes.

2. Dopaminergic Specification of Human Mesenchymal Stem Cells

Research by (Singh et al., 2018) focused on the neurogenic effect of 22-HC on human Mesenchymal Stem Cells (hMSCs). The study showed that 22-HC leads to a higher percentage of functional dopaminergic neurons, which may have implications in cell-based treatments and drug testing for Parkinson’s disease.

3. Antiproliferative Effect on Cancer Cell Lines

(Chuu & Lin, 2010) found that 22(R)-hydroxycholesterol inhibited the proliferation of various human cancer cell lines, suggesting its potential as an adjuvant therapy for prostate cancer and other types of cancer.

4. Neuroprotective Against β-Amyloid-Induced Cytotoxicity

Research by (Yao et al., 2002) showed that 22R-hydroxycholesterol protects neuronal cells from β-amyloid-induced cytotoxicity. This compound's specific binding to β-amyloid suggests a new approach for Alzheimer's disease therapy.

5. Reduction of Body Weight Gain and Liver Triacylglycerol

(Kase et al., 2012) explored the effects of 22SHC in vivo, finding that it reduces body weight gain and the accumulation of liver triacylglycerol in rats. This indicates its potential in treating disorders involving aberrations in lipid metabolism.

6. Spirostenols and β-Amyloid-Induced Neurotoxicity

(Lecanu et al., 2004) identified spirostenols derived from 22R-hydroxycholesterol that protect PC12 cells against β-amyloid-induced neurotoxicity, providing insights into Alzheimer's disease therapy.

Future Directions

The study reveals that, in both fenugreek and D. zingiberensis, the early C22,16-oxygenase(s) shows strict 22R-stereospecificity for hydroxylation of the substrates . This could open up new avenues for research in the biosynthesis of diosgenin and other related compounds .

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAXNJLEKLXNO-QUOSNDFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@H](CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312790
Record name (22S)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(22S)-22-hydroxycholesterol

CAS RN

22348-64-7
Record name (22S)-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22348-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3,22-diol, (3beta,22S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (22S)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
CY Byon, M Gut - Biochemical and biophysical research communications, 1980 - Elsevier
(22 S )-[22- 3 H 1 ]-Cholesterol was incubated with an adrenocortical preparation and the isolated (22 R )-[22- 3 H 1 ]-22-hydroxycholesterol had a small loss of radioactivity, proving that …
Number of citations: 26 www.sciencedirect.com
S Burstein, H Zamoscianyk, HL Kimball, NK Chaudhuri… - Steroids, 1970 - Elsevier
The preparation of radiochemically pure tritiated 20α-hydroxy-cholesterol, (22R)-22-hydroxycholesterol, (22S)-22-hydroxycholesterol and (22R)-20α,22-dihydroxycholesterol has been …
Number of citations: 73 www.sciencedirect.com
RC Nickolson, M Gut - The Journal of Organic Chemistry, 1972 - ACS Publications
Addition of vinyl Grignard to theknown 16a, 17a-oxidopregnenolone acetate followed by reduction of the epoxide, conversion of the product to a 3, 5-cyclo steroid, and epoxidation of …
Number of citations: 9 pubs.acs.org
K Kihira, Y Morioka, T Hoshita - Journal of Lipid Research, 1981 - Elsevier
(22R and 22S)-3 alpha, 7 alpha, 22-trihydroxy-5 beta-cholan-24-oic acids were synthesized, starting from chenodeoxycholic acid, in order to establish the chemical structure of …
Number of citations: 18 www.sciencedirect.com
S Burstein, N Co, M Gut, H Schleyer, DY Cooper… - Biochemistry, 1972 - ACS Publications
Shlomo Burstein, f Nana Co, Marcel Gut, Heinz Schleyer, David Y. Cooper, and Otto Rosenthal abstract: A correlative study was made between the enzy-matic rates of conversion of …
Number of citations: 14 pubs.acs.org
KH Qui, Y Letourneux, M Gut… - The Journal of Organic …, 1974 - ACS Publications
ZV-(2-Hydroxyethyl)-a-(17/3-hydroxy-3-methoxyandrosta-3, 5-dien-6-yl) nitrone (14). GeneralProcedure for 6-and 20-Aldoni-trones. A mixture of 17-acetoxy-3-methoxyandrosta-3, 5-…
Number of citations: 13 pubs.acs.org
S Burstein, Y Letourneux, HL Kimball, M Gut - Steroids, 1976 - Elsevier
The inhibition of the conversion of [4- 14 C]cholesterol to [4- 14 C]pregnenolone by a number of steroids has been studied in bovine adrenocortical mitochondrial acetonedried …
Number of citations: 15 www.sciencedirect.com
S Andersson, H Boström, H Danielsson… - Methods in Enzymology, 1985 - Elsevier
The conversion of cholesterol into the primary bile acids cholic acid and chenodeoxycholic acid in the liver involves several hydroxylations of the steroid nucleus as well as of the side …
Number of citations: 44 www.sciencedirect.com
M Nakayasu, N Umemoto, K Ohyama… - Plant …, 2017 - academic.oup.com
Steroidal glycoalkaloids ( SGA s) are toxic specialized metabolites that are found in the Solanaceae. Potato (Solanum tuberosum) contains the SGA s α-solanine and α-chaconine, while …
Number of citations: 65 academic.oup.com
M Anastasia, P Ciuffreda, M Del Puppo… - Journal of the Chemical …, 1983 - pubs.rsc.org
Castasterone (22R,23R,24S)-2α,3α,22,23-tetrahydroxy-5α-ergostan-6-one (1) and its (22S,23S)-isomer have been synthesized from (20S)-6β-acetoxy-3α,5-cyclo-5α-pregnane-20-…
Number of citations: 36 pubs.rsc.org

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